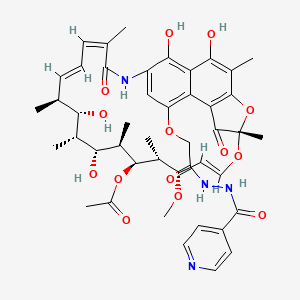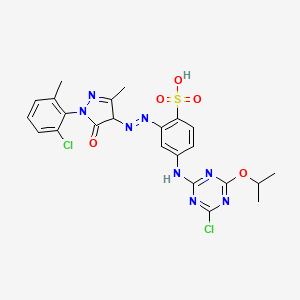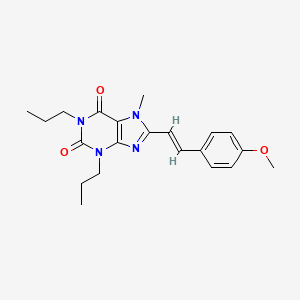
(+)-2,5-Dimethoxyamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2,5-Dimethoxyamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its stimulant and hallucinogenic properties. This compound has been studied for its potential therapeutic applications and its effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,5-Dimethoxyamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. The reaction conditions often include the use of strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(+)-2,5-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and their corresponding quinones or amines, depending on the reaction type.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating psychiatric disorders.
Industry: Utilized in research and development of new pharmacological agents.
作用機序
The mechanism of action of (+)-2,5-Dimethoxyamphetamine involves its interaction with the central nervous system. It primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with empathogenic properties.
Methamphetamine: A powerful central nervous system stimulant.
Uniqueness
(+)-2,5-Dimethoxyamphetamine is unique due to its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and pharmacological effects. Its combination of stimulant and hallucinogenic properties sets it apart from other similar compounds.
特性
CAS番号 |
58993-80-9 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 |
InChIキー |
LATVFYDIBMDBSY-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)N |
正規SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
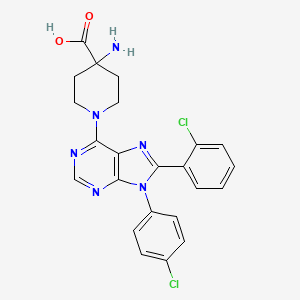
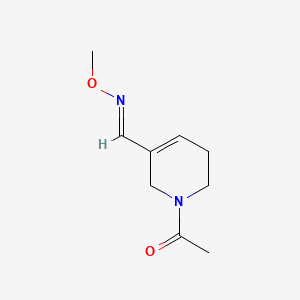
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
